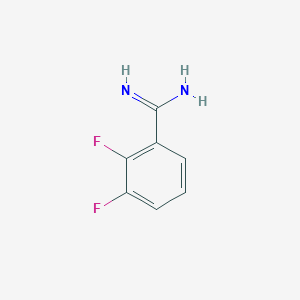

2,3-Difluoro-benzamidine

Beschreibung

Significance of Amidines in Contemporary Chemical Research

Amidines, characterized by the functional group RC(NR)NR₂, are fundamental building blocks in medicinal chemistry and materials science. wikipedia.org Their basicity, which is notably stronger than that of amides, allows them to act as effective ligands and catalysts. wikipedia.org In the realm of drug discovery, the amidine group is a well-known bioisostere for arginine and lysine (B10760008) residues, enabling it to interact with the S1 pocket of trypsin-like serine proteases. tandfonline.comresearchgate.net This mimetic capability has led to the development of numerous amidine-containing compounds as inhibitors of these enzymes, which are implicated in a variety of physiological processes. tandfonline.comresearchgate.net

The significance of amidines extends to their ability to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets like proteins and DNA. nih.gov This property is crucial for the design of therapeutic agents with high affinity and selectivity. nih.govnumberanalytics.com Consequently, amidine derivatives have found applications as antimicrobial, antiprotozoal, and anticoagulant agents. tandfonline.comnih.govnih.gov

Historical Context of Fluorinated Benzamidine (B55565) Development

The introduction of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. dur.ac.ukacs.org Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design. dur.ac.ukacs.org

The development of fluorinated benzamidines is part of this broader trend. Early research into fluorinated organic compounds paved the way for the synthesis of various N-F fluorinating agents, which facilitated the incorporation of fluorine into a wide range of molecules. beilstein-journals.org The synthesis of fluorinated benzimidazoles, a related class of compounds, highlighted the potential of fluorination to enhance antimicrobial and antifungal activities. nih.gov The development of specific fluorinated benzamidine derivatives, such as those with different fluorine substitution patterns on the benzene (B151609) ring, has been driven by the quest for more potent and selective enzyme inhibitors. chemimpex.commdpi.com For instance, studies on fluorinated biphenyl (B1667301) derivatives have demonstrated the impact of fluorine substitution on the inhibitory potency against enzymes like factor Xa. mdpi.comacs.org

Rationale for Investigating 2,3-Difluoro-benzamidine in Advanced Chemical and Biological Systems

The specific placement of two fluorine atoms at the 2 and 3 positions of the benzamidine scaffold in this compound is not arbitrary. This distinct substitution pattern is expected to confer unique electronic and conformational properties to the molecule. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amidine group, potentially altering its interaction with biological targets. acs.org

Furthermore, the presence of fluorine can lead to specific intermolecular interactions, such as C–F…π interactions, which can affect crystal packing and binding to target proteins. mdpi.com The investigation of this compound is therefore driven by the hypothesis that this specific fluorination pattern can lead to improved potency, selectivity, and pharmacokinetic properties compared to non-fluorinated or differently fluorinated analogs. chemimpex.comchemimpex.com Research in this area aims to understand how the 2,3-difluoro substitution impacts the molecule's ability to inhibit specific enzymes and its potential as a building block for more complex therapeutic agents. chemimpex.com

Overview of Major Research Areas for this compound

The research applications of this compound hydrochloride are primarily focused on its role as a versatile building block and intermediate in several key scientific domains.

Pharmaceutical Development: A primary application lies in its use as an intermediate for synthesizing novel pharmaceutical compounds. chemimpex.com It is particularly valuable in the development of targeted enzyme inhibitors. chemimpex.com

Biochemical Research: In the field of biochemistry, this compound is utilized in studies focused on proteases and other enzymes. chemimpex.com Its ability to act as an inhibitor aids researchers in elucidating enzyme mechanisms and in the development of new therapeutic strategies. chemimpex.com

Material Science: The unique chemical properties of this compound also lend themselves to applications in material science, where it can be incorporated into the development of specialized coatings and polymers. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKPCSWBVOSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390832 | |

| Record name | 2,3-DIFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-09-5 | |

| Record name | 2,3-DIFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Difluoro Benzamidine and Its Derivatives

Established Synthetic Pathways for 2,3-Difluoro-benzamidine

The synthesis of this compound is typically achieved through a two-step process: the formation of its nitrile precursor, 2,3-Difluorobenzonitrile, followed by the conversion of the nitrile group to an amidine.

Precursor Synthesis Strategies for 2,3-Difluorobenzonitrile

The primary precursor for this compound is 2,3-Difluorobenzonitrile. chemimpex.comsigmaaldrich.com Its synthesis can be accomplished through several routes, starting from various difluorinated benzene (B151609) derivatives. The choice of method often depends on the availability and cost of the starting materials. ontosight.ai A common strategy involves the Sandmeyer-type reaction, where an amino group on a difluorinated aniline (B41778) is converted into a nitrile. For instance, the related compound 4-amino-2,3-difluorobenzonitrile (B53060) can be synthesized from 4-bromo-2,3-difluoroaniline (B56082) by heating it with cuprous cyanide in a solvent like N,N-dimethylformamide (DMF). prepchem.com Another approach involves the fluorination of a corresponding benzonitrile (B105546) or the reaction of 2,3-difluorobenzaldehyde (B42452) with hydroxylamine (B1172632) in the presence of a dehydrating agent. ontosight.ai Furthermore, nucleophilic aromatic substitution reactions can be employed, such as a chlorine/fluorine exchange (halex) reaction on a chlorinated difluorobenzonitrile precursor. google.com

Table 1: Selected Synthetic Strategies for Difluorobenzonitrile Precursors

| Starting Material | Key Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-Bromo-2,3-difluoroaniline | Cuprous Cyanide, DMF | 4-Amino-2,3-difluorobenzonitrile | Cyanation (Sandmeyer-type) | prepchem.com |

| 2,3-Difluorobenzaldehyde | Hydroxylamine, Dehydrating Agent | 2,3-Difluorobenzonitrile | Dehydration/Condensation | ontosight.ai |

| 2,3-Difluoro-6-nitrobenzonitrile | Chlorinating Agent (e.g., Cl₂) | 2-Chloro-5,6-difluorobenzonitrile | Denitrating Chlorination | google.com |

Transformation of Nitriles to Amidines

The conversion of the nitrile functional group into an amidine is a critical transformation in the synthesis of this compound. Several established methods exist for this purpose, each with its own advantages and limitations. google.comtandfonline.com

The Pinner synthesis is a classical and widely used method that proceeds in two steps via an imidate intermediate. google.comthieme-connect.com However, this method can be limited by the acid lability of other functional groups within the molecule and potential insolubility of the intermediate hydrochloride salts. tandfonline.com

An alternative route proceeds through a thioamide intermediate . This involves converting the nitrile to a thioamide, which is then transformed into a thioimidate before reacting with an amine source. tandfonline.comthieme-connect.com This pathway can also face challenges, such as competing side reactions. tandfonline.com

A more recent and often more efficient method involves the formation of an amidoxime (B1450833) intermediate . The nitrile is first converted to a benzamidoxime, which is subsequently reduced to the desired benzamidine (B55565). google.comtandfonline.com This route is noted for its mild reaction conditions and compatibility with a wide range of functional groups, making it particularly suitable for synthesizing ortho-substituted benzamidines which can be challenging to prepare via other methods. tandfonline.com The reduction of the amidoxime is often achieved through catalytic hydrogenation. tandfonline.com

Table 2: Comparison of Major Nitrile-to-Amidine Conversion Methods

| Method | Intermediate | Key Features | Potential Limitations | References |

|---|---|---|---|---|

| Pinner Synthesis | Imidate | Classical, widely used method. | Harsh acidic conditions, potential for side reactions, substrate insolubility. | google.comtandfonline.comthieme-connect.com |

| Thioamide Route | Thioamide / Thioimidate | Alternative to Pinner; thioimidates can be highly reactive. | Competing quaternization or other side reactions can lower yield. | tandfonline.comthieme-connect.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, offering milder and more efficient pathways. In the synthesis of amidines, several catalytic systems have been developed. Lewis acids, such as copper(I) chloride (CuCl) or lanthanide triflates, can be used to activate the nitrile group for direct addition of an amine, which is particularly useful for unactivated or sterically hindered nitriles. acs.orgthieme-connect.com

Magnesium ethoxide has been demonstrated as a mild and scalable promoter for the direct addition of amines to aryl nitriles, providing a safer alternative to reagents like trimethylaluminum. acs.org For the amidoxime route, the reduction step is typically achieved via catalytic hydrogenation, employing catalysts such as palladium on carbon or Raney nickel under a hydrogen atmosphere. tandfonline.com The choice of catalyst and conditions can be tuned to optimize the yield and prevent side reactions. tandfonline.com

Synthesis of Chemically Modified this compound Derivatives

The this compound scaffold can be further elaborated to create a diverse library of derivatives. Modifications can be introduced at the amidine moiety or on the fluorinated aromatic ring.

Functionalization of the Amidine Moiety

The amidine functional group itself is a versatile handle for further chemical transformations, often serving as a key building block for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net For example, N-phenylbenzamidines can undergo copper-catalyzed intramolecular C-H functionalization and C-N bond formation to yield benzimidazoles. researchgate.net The amidine can also act as a directing group in transition-metal-catalyzed reactions. nih.gov Metals like rhodium and ruthenium can catalyze the oxidative coupling of N-substituted benzamidines with alkynes or alkenes to construct complex polycyclic systems such as quinazolines and isoquinolines. nih.gov In one instance, 2-amino-3,6-difluorobenzamidine was used to construct a spiro-quinazoline ring system, highlighting the utility of the amidine group in cyclization reactions. nih.gov Furthermore, metal-free oxidative cross-coupling reactions can functionalize the N-H bonds of the amidine, for example, to form α-ketoimides. rsc.org

Derivatization at the Fluorinated Aromatic Ring

The 2,3-difluorophenyl ring offers sites for further substitution, allowing for fine-tuning of the molecule's steric and electronic properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the fluorine atoms and the amidine group must be considered. It is also possible to introduce functional groups onto the aromatic ring at the precursor stage. For example, the synthesis of 4-amino-2,3-difluorobenzonitrile introduces an amino group that can be subsequently modified through diazotization or acylation reactions. prepchem.com Advanced methods, such as transition-metal-free photochemical C-F activation, are emerging for the selective functionalization of polyfluorinated substrates, opening new avenues for derivatization. semanticscholar.org The pattern of fluorination itself is a critical design element, as modifying the number or position of fluorine atoms on the aromatic ring can significantly impact biological activity and selectivity. nih.gov

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Difluorobenzonitrile |

| 2,3-Difluorobenzaldehyde |

| 4-Amino-2,3-difluorobenzonitrile |

| 4-Bromo-2,3-difluoroaniline |

| 2-Chloro-5,6-difluorobenzonitrile |

| 2,3-Difluoro-6-nitrobenzonitrile |

| 2,3,6-Trifluorobenzonitrile |

| Benzamidine |

| Benzamidoxime |

| N-Phenylbenzamidine |

| 2-Amino-3,6-difluorobenzamidine |

| Benzimidazole (B57391) |

| Quinazoline |

| Isoquinoline |

| α-Ketoimide |

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.netnih.gov The incorporation of the 2,3-difluorobenzamidine scaffold using MCRs allows for the efficient generation of diverse chemical libraries. These reactions are prized for their high atom economy and operational simplicity. organic-chemistry.org

One prominent example of an MCR is the three-component synthesis of N-acyl amidines. In a copper-catalyzed reaction, an aryl acetylene, an amine, and a 1,4,2-dioxazol-5-one can be combined to yield N-acyl amidines, with carbon dioxide as the sole byproduct. nih.gov Adapting this methodology, 2,3-difluorobenzonitrile, as a precursor to the amidine, could potentially be used in related MCRs. For instance, a copper-catalyzed three-component reaction involving a nitrile, a diazo compound, and a sulfonamide has been shown to produce disubstituted amidines in excellent yields. scielo.br

Another versatile MCR is the Biginelli reaction, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. researchgate.netbeilstein-journals.org While not directly incorporating a pre-formed amidine, this reaction can generate heterocyclic structures that are complementary to those derived from amidine cyclocondensations. Similarly, the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, provides rapid access to α-aminoacyl amide derivatives, which can be seen as peptide-like structures. beilstein-journals.org The principles of these MCRs provide a framework for designing novel reactions that could incorporate a 2,3-difluorobenzamidine synthon or its precursors.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, represents a robust MCR for linking molecular fragments. nih.gov A synthetic strategy could involve preparing an azide- or alkyne-functionalized 2,3-difluorobenzamidine, which can then be readily coupled with a complementary reaction partner to build complex molecular architectures. nih.gov

| Multi-component Reaction Type | Reactants | Potential Product Class | Catalyst/Conditions | Key Features |

| N-Acyl Amidine Synthesis nih.gov | Aryl Acetylene, Amine, Dioxazolone | N-Acyl Amidines | Copper Catalyst | Generates CO2 as the only byproduct. |

| Disubstituted Amidine Synthesis scielo.br | Nitrile, Diazo Compound, Sulfonamide | Disubstituted Amidines | Copper(II) Triflate | High yields (68-94%). |

| Ugi Reaction beilstein-journals.org | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Aminoacyl Amides | Room Temperature | Facile synthesis of bisamides. |

| Biginelli Reaction researchgate.netbeilstein-journals.org | β-Dicarbonyl, Aldehyde, Urea/Thiourea | Dihydropyrimidinones | Acid-catalyzed | Builds complex heterocycles. |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules is of paramount importance, particularly in life science-oriented research. cas.cndiva-portal.org Stereoselective methods allow for the preparation of single enantiomers of chiral compounds, which is crucial as different enantiomers can exhibit distinct biological activities. diva-portal.org For analogues of this compound, stereoselective synthesis would typically involve the introduction of a chiral center adjacent to the amidine functionality or on a substituent attached to it.

A highly effective strategy for creating chiral amines is through the diastereoselective functionalization of chiral sulfinimines. For instance, the nucleophilic addition of fluorinated reagents to chiral N-tert-butanesulfinimines has been used to synthesize chiral α-trifluoromethylated amines with high diastereoselectivity. cas.cn This methodology can be extended to the synthesis of chiral this compound analogues by reacting a suitable chiral imine derived from a 2,3-difluoro-substituted benzaldehyde (B42025) with a nucleophile, or by the addition of a metallated 2,3-difluorobenzamidine derivative to a chiral electrophile.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. metu.edu.tr Chiral organocatalysts, such as those based on quinine (B1679958) or squaramide, can be employed in domino reactions to construct enantiomerically enriched heterocyclic systems. metu.edu.tr A potential approach for chiral analogues of this compound could involve a Michael addition of a pronucleophile to an α,β-unsaturated system, catalyzed by a chiral bifunctional organocatalyst, where one of the components bears the 2,3-difluorophenyl group. metu.edu.tr

Furthermore, palladium-catalyzed C-H activation has been successfully used for the site- and diastereoselective fluorination of α-amino acid derivatives, providing access to β-fluorinated α-amino acids. nih.gov This advanced technique highlights the potential for late-stage stereoselective fluorination to create chiral fluorinated molecules, a strategy that could be conceptually applied to derivatize precursors of this compound.

| Methodology | Key Reagents/Catalysts | Target Chiral Moiety | Reported Selectivity |

| Nucleophilic Addition to Sulfinimines cas.cn | PhSO2CF2H, PhSO2CH2F on N-tert-butanesulfinimines | α-Fluoroalkylated Amines | Diastereomeric ratios up to >99:1 |

| Organocatalytic Domino Reaction metu.edu.tr | Quinine/Squaramide-based catalysts | Dihydropyrano[2,3-c]pyrazoles | High enantioselectivity |

| Pd-Catalyzed C-H Fluorination nih.gov | Pd(II) catalyst, Fluorinating agent | β-Fluoro α-Amino Acids | High site- and diastereoselectivity |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. mdpi.comepitomejournals.comijirmps.org The application of these principles to the synthesis of this compound is essential for developing environmentally sustainable manufacturing processes.

Solvent-Free and Aqueous-Phase Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. epitomejournals.com

Solvent-Free Synthesis: Reactions conducted under solvent-free conditions can significantly reduce waste and simplify product purification. For example, the synthesis of disubstituted amidines has been achieved with high yields (85-95%) using magnesium nanoparticles as a catalyst under solvent-free conditions. scielo.br Another approach involves microwave-assisted synthesis, which can accelerate reaction rates and often allows for solvent-free conditions. scielo.brmdpi.com The synthesis of disubstituted cyclic amidines from nitriles has been reported with high yields (74-86%) in just 5 minutes under microwave irradiation without a metal catalyst. scielo.br Selective Ullmann-type reactions have also been performed under solvent-free conditions. researchgate.net

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the Pinner reaction, a classic method for synthesizing amidines from nitriles and alcohols, traditionally requires anhydrous conditions, modern advancements focus on developing water-tolerant catalytic systems. nih.gov The use of copper sulfate/sodium ascorbate (B8700270) as a catalyst system in a mixture of t-butanol and water has been successfully employed in "click chemistry" reactions to synthesize triazole-containing amidine derivatives. nih.gov

Sustainable Catalysis in Amidine Formation

The choice of catalyst plays a crucial role in the sustainability of a chemical process. Green catalysis focuses on using catalysts that are abundant, non-toxic, and can be easily recovered and reused.

Earth-Abundant Metal Catalysis: Transition metals like copper and iron are more abundant and less toxic than precious metals like palladium or platinum. An efficient and sustainable protocol for the preparation of N-substituted benzamidines from nitriles and amines has been developed using a copper(I) chloride (CuCl) catalyst. mdpi.comresearchgate.netsciforum.net This reaction proceeds in the presence of an oxygen atmosphere, which serves as a green oxidant. mdpi.comresearchgate.net Iron catalysts, such as iron(III) chloride (FeCl3), have also been used for the synthesis of various nitrogen-containing heterocycles, sometimes under solvent-free conditions. arabjchem.org

Organocatalysis: As mentioned in the context of stereoselective synthesis, organocatalysts are metal-free alternatives that are often considered more environmentally benign. metu.edu.tr Their use in amidine synthesis and derivatization represents a promising avenue for green chemistry.

| Green Chemistry Approach | Specific Method | Catalyst/Conditions | Advantages |

| Solvent-Free | Nanoparticle Catalysis scielo.br | Magnesium Nanoparticles | High yields, no solvent waste. |

| Microwave-Assisted Synthesis scielo.br | Ethyl Polyphosphate (PPE) / Microwaves | Rapid reaction times, high yields. | |

| Aqueous-Phase | "Click Chemistry" nih.gov | CuSO4/Sodium Ascorbate in t-BuOH/H2O | Use of water as a co-solvent. |

| Sustainable Catalysis | Copper Catalysis mdpi.comsciforum.net | CuCl, O2 (oxidant) | Use of an earth-abundant metal, green oxidant. |

| Iron Catalysis arabjchem.org | FeCl3 | Abundant, low-toxicity metal catalyst. |

Chemical Reactivity and Reaction Mechanisms of 2,3 Difluoro Benzamidine

Reactivity of the Amidine Functional Group in 2,3-Difluoro-benzamidine

The amidine group, characterized by the formula RC(NR)NR₂, is a versatile functional group that imparts distinct reactive properties to the molecule.

The amidine functional group in this compound primarily exhibits nucleophilic behavior. scispace.com The nitrogen atoms of the amidine group possess lone pairs of electrons, making them susceptible to attack by electrophiles. Specifically, the sp²-hybridized imino nitrogen is generally the site of protonation and reaction with electrophiles. wikipedia.org This nucleophilicity allows amidines to participate in various reactions, including acting as catalysts in acyl transfer reactions by forming activated N-acyl intermediates. scispace.com Studies on other amidines have shown that they can add to electrophilic carbon centers. scispace.com In the case of this compound, the electron-withdrawing nature of the difluorinated ring is expected to reduce the nucleophilicity of the amidine group compared to unsubstituted benzamidine (B55565).

While less common, the carbon atom of the amidine group can exhibit electrophilic character, particularly when the nitrogen atoms are protonated or coordinated to a Lewis acid. This enhances its susceptibility to attack by strong nucleophiles.

Amidines are among the strongest organic bases in their uncharged form. wikipedia.org Their basicity is significantly higher than that of corresponding amides or amines. wikipedia.org This high basicity is attributed to the ability of the amidinium cation, formed upon protonation, to delocalize the positive charge across both nitrogen atoms and the central carbon atom. wikipedia.org Protonation occurs at the sp²-hybridized nitrogen. wikipedia.org

The basicity of benzamidines is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, are expected to decrease the basicity of the amidine group by reducing the electron density on the nitrogen atoms. Consequently, the pKa of the conjugate acid of this compound is anticipated to be lower than that of unsubstituted benzamidine, which has a reported pKa of its conjugate acid of 11.6. researchgate.net The presence of two fluorine atoms in an ortho and meta relationship to the amidine group will inductively withdraw electron density, making the nitrogen lone pairs less available for protonation. Hammett-type correlations have been established for series of substituted amidines, confirming the influence of electronic effects of substituents on their pKa values. smu.edu

Table 1: Comparison of Basicity in Related Amine Compounds

| Compound | pKa of Conjugate Acid | Reference |

| Ammonia | 9.2 | masterorganicchemistry.com |

| Piperidine | 11.12 | masterorganicchemistry.com |

| Pyridine | 5.25 | masterorganicchemistry.com |

| Benzamidine | 11.6 | researchgate.net |

This table provides context for the basicity of amidines relative to other nitrogenous bases.

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The two fluorine atoms at the 2- and 3-positions of the benzene (B151609) ring have a profound impact on the reactivity of the aromatic system, particularly in electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), substituents on the benzene ring influence both the reaction rate and the position of the incoming electrophile. Halogens, including fluorine, are generally deactivating yet ortho, para-directing. ijrar.orgwikipedia.org This is due to the competition between two opposing electronic effects:

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene. wikipedia.orgmasterorganicchemistry.com

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic π-system, increasing the electron density at the ortho and para positions. ijrar.orgwikipedia.org

In this compound, the directing effects of the two fluorine atoms and the amidine group must be considered. The amidine group is also an ortho, para-director. The positions on the ring relative to the substituents are C4 (para to one F, meta to the other F and the amidine), C5 (meta to one F and the amidine, para to the other F), and C6 (ortho to one F and the amidine). The combined electron-withdrawing inductive effects of the two fluorine atoms and the electron-withdrawing (under acidic conditions) amidinium group would strongly deactivate the ring towards EAS.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong Withdrawing (-I) | Weak Donating (+M) | Deactivating | Ortho, Para |

| -C(=NH)NH₂ | Withdrawing (-I) | - | Deactivating (as Amidinium) | Meta |

| -C(=NH)NH₂ | Withdrawing (-I) | Donating (+M) | Activating (as Amidine) | Ortho, Para |

Fluorine substituents significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNA). masterorganicchemistry.comstackexchange.com This is in stark contrast to their effect in EAS. The strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNA reaction. stackexchange.com In fact, the reactivity order for halogens in activated aryl halides in SNA reactions is often F > Cl > Br > I, which is the reverse of the leaving group ability in SN2 reactions. nih.gov This highlights that the stabilization of the intermediate is more critical than the ease of C-X bond cleavage. stackexchange.com

The presence of two fluorine atoms in this compound would strongly activate the aromatic ring for SNA reactions. The positions ortho and para to the fluorine atoms are particularly activated. Therefore, positions C2 and C3 would be susceptible to nucleophilic attack, potentially leading to the displacement of a fluoride (B91410) ion. The presence of an electron-withdrawing group, such as the amidine (especially when protonated), would further enhance this activation.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its reactions.

The kinetics of reactions at the amidine group, such as N-acylation, would be influenced by the nucleophilicity of the amidine and the nature of the electrophile. The electron-withdrawing fluorine atoms would likely decrease the rate of such reactions compared to unsubstituted benzamidine.

For nucleophilic aromatic substitution reactions, the rate would be significantly enhanced by the two fluorine atoms. Studies on the polycondensation of aryl fluorides have shown that the kinetics can be complex, sometimes following a third-order rate law, which suggests the involvement of cations in activating the C-F bond. rsc.org

Stability Under Various Reaction Conditions

The stability of this compound is a critical factor in its application as a building block in pharmaceutical and materials science research. chemimpex.com The presence of two fluorine atoms on the benzene ring significantly influences the electronic properties and, consequently, the chemical and thermal stability of the molecule. ccsenet.orgacs.org Generally, the carbon-fluorine bond is exceptionally strong, which imparts high chemical and biological stability to fluorinated aryl compounds. acs.org

Research into related fluorinated compounds provides a framework for understanding the stability profile of this compound. For instance, fluorinated benzamide (B126) derivatives have been shown to be stable in dilute aqueous solutions. beilstein-journals.org However, they can undergo slow hydrolysis in concentrated solutions or in the presence of strong acids. beilstein-journals.org The introduction of fluorine atoms into organic dyes has been demonstrated to enhance both chemical and photostability by replacing more reactive C-H bonds. mdpi.com

The hydrochloride salt of this compound is a common form for storage and handling, suggesting that the protonated amidinium ion is stable, particularly under anhydrous conditions. chemimpex.com For the related isomer, 3,5-Difluoro-benzamidine hydrochloride, recommended storage is at 0-8 °C, which indicates that refrigeration is advisable for long-term preservation of its integrity. chemimpex.com

Thermal Stability

Stability to Hydrolysis

The amidine functional group is susceptible to hydrolysis, which would yield the corresponding 2,3-difluorobenzoic acid and ammonia. The rate of this hydrolysis is highly dependent on pH and temperature. In neutral or dilute aqueous solutions, the compound is expected to be relatively stable. beilstein-journals.org However, under strongly acidic or basic conditions, the hydrolysis reaction is likely to be accelerated. Studies on similar benzamide derivatives have shown that while stable in dilute aqueous environments, they can hydrolyze in concentrated solutions. beilstein-journals.org

Stability in Synthetic Reactions

The utility of this compound hydrochloride as a reagent in organic synthesis points to its stability under various common reaction conditions. chemimpex.com It is employed as an intermediate in the synthesis of novel therapeutic agents, indicating its compatibility with a range of reagents and solvents. chemimpex.com For example, benzamidine derivatives are used in condensation reactions and palladium-catalyzed cross-coupling reactions, which implies stability in the presence of specific catalysts and bases under mild conditions. acs.orgfigshare.com The stability and reactivity of such compounds allow for their easy incorporation into diverse chemical processes. chemimpex.com

Table 1: Stability Data for Related Fluorinated Compounds

The following table summarizes research findings on the stability of various fluorinated compounds, which can provide insights into the expected stability of this compound.

| Compound Type | Condition | Observation | Source |

| Fluorinated Benzamide Derivatives | Dilute Aqueous Solution | Stable | beilstein-journals.org |

| Fluorinated Benzamide Derivatives | Concentrated Solution / Strong Acid | Slow hydrolysis | beilstein-journals.org |

| 5,6-Difluoro-2,9-diarylpyrimido[5,4-h]quinazolines | Thermogravimetric Analysis | High decomposition temperatures | figshare.com |

| 3,5-Difluoro-benzamidine hydrochloride | Storage | Recommended at 0-8 °C | chemimpex.com |

| Fluorinated Rhodamine Dyes | Photobleaching | Enhanced resistance | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2,3 Difluoro Benzamidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the chemical shifts and connectivity of 2,3-Difluoro-benzamidine using high-resolution NMR spectroscopy is not possible without access to experimental spectra. While theoretical predictions of NMR spectra can be generated, they are not a substitute for empirical data.

Carbon-13 and Proton NMR Chemical Shift Analysis

Specific ¹H and ¹³C NMR chemical shift data for this compound are not present in the surveyed literature. A detailed analysis would require the assignment of signals corresponding to the aromatic protons and carbons, as well as the amidine group, and the interpretation of their shifts based on the electronic effects of the fluorine substituents.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated compounds. wikipedia.org However, no ¹⁹F NMR spectra for this compound have been published. Such a spectrum would provide valuable information on the electronic environment of the fluorine atoms and would show characteristic coupling constants (J-coupling) to adjacent protons and carbons, as well as between the two non-equivalent fluorine atoms.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning NMR signals and elucidating the complete chemical structure. In the absence of primary 1D and 2D NMR datasets for this compound, a discussion of its specific connectivity assignments remains purely hypothetical.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern. However, specific experimental mass spectrometry data for this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. While the molecular formula of this compound is known (C₇H₆F₂N₂), no published HRMS data could be found to experimentally verify this.

Computational and Theoretical Investigations of 2,3 Difluoro Benzamidine

Molecular Modeling and Simulation Studies

Prediction of Reactivity and Reaction Pathways

While specific, dedicated computational studies on the reactivity of 2,3-Difluoro-benzamidine are not extensively documented in publicly available literature, its reaction pathways can be predicted with high confidence based on well-established principles of organic chemistry and computational studies of analogous fluorinated and non-fluorinated benzamidines. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations are a primary tool for modeling such reactivity, allowing for the prediction of reaction barriers and the regioselectivity of chemical transformations. acs.orgfrontiersin.org

The presence of two strongly electron-withdrawing fluorine atoms at the ortho and meta positions significantly deactivates the aromatic ring, making it electron-deficient. This electronic characteristic suggests that the primary reaction pathways will differ from those of unsubstituted benzamidine (B55565).

Key Predicted Reactivities:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the difluorinated phenyl ring makes it a prime candidate for SNAr reactions. Strong nucleophiles are predicted to attack the aromatic ring, potentially displacing one of the fluorine atoms. The ortho- and meta-positioning of the fluorines creates a strong cumulative electron-withdrawing effect, enhancing the ring's susceptibility to nucleophilic attack.

Cycloaddition Reactions: The benzamidine moiety itself is known to participate in various cycloaddition reactions. acs.org It is predicted that this compound could undergo [3+2] cycloaddition reactions with suitable partners, such as nitroolefins, to form complex heterocyclic structures. snnu.edu.cn

Metal-Catalyzed Cross-Coupling and C-H Activation: The C-F and C-H bonds of the molecule could be sites for transition metal-catalyzed reactions. For instance, manganese-catalyzed C-H activation has been shown to be influenced by fluorine substituents, often directing metallation to the ortho position relative to a fluorine atom. whiterose.ac.uk This suggests that C-H activation at the C6 position of the ring is a plausible pathway for functionalization.

| Reaction Type | Predicted Pathway | Influencing Factors | Potential Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Attack by a strong nucleophile (e.g., RO⁻, R₂N⁻) on the aromatic ring. | Strong electron-withdrawing effect of two fluorine atoms. | Substituted benzamidine derivatives. |

| [3+2] Cycloaddition | Reaction of the amidine group with an electron-deficient alkene or alkyne. | Inherent reactivity of the benzamidine functional group. | Fused heterocyclic systems. |

| Metal-Catalyzed C-H Activation | Directed activation of the C-H bond at the C6 position. | Directing effect of the ortho-fluorine atom and amidine group. | Functionalized benzamidine derivatives. |

Theoretical Studies on Fluorine's Impact on Molecular Properties

The introduction of fluorine atoms into an organic molecule dramatically alters its electronic structure, conformation, and intermolecular interactions. rsc.org For this compound, the two fluorine atoms on the phenyl ring are the dominant modulators of its molecular properties.

Inductive and Resonance Effects of Fluorine Atoms

The electronic influence of the fluorine substituents is a balance of two opposing effects: the inductive effect (-I) and the resonance effect (+M or +R).

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond framework. chemistrysteps.com In this compound, both fluorine atoms exert a strong -I effect, pulling electron density away from the aromatic ring. This effect is strongest at the carbons directly bonded to the fluorines (C2 and C3) and diminishes with distance. wikipedia.org The cumulative effect makes the entire aromatic ring significantly more electron-poor than benzene (B151609). This deactivation slows the rate of electrophilic aromatic substitution compared to benzene. libretexts.org

Resonance Effect (+R): The fluorine atoms possess lone pairs of electrons in their 2p orbitals, which can be donated into the aromatic π-system. stackexchange.com This donation, known as a positive resonance or mesomeric effect, increases electron density, but only at the ortho and para positions relative to the substituent. minia.edu.eg For the fluorine at C2, this effect would enrich the C4 and C6 positions. For the fluorine at C3, this effect would enrich the C1 and C5 positions.

| Electronic Effect | Description | Influence on Ring | Dominance |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to fluorine's high electronegativity. | Deactivates the entire ring, making it electron-deficient. | Inductive effect is stronger than the resonance effect for fluorine. |

| Resonance Effect (+R) | Donation of lone-pair electrons into the π-system. | Slightly activates the ortho and para positions relative to the fluorine atom. |

C-F...X Interactions and Non-covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govresearchgate.net The polarized C-F bonds in this compound are predicted to be key participants in several types of NCIs. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and characterize these weak interactions. researchgate.netrsc.orgnih.govup.ac.zarsc.org

Hydrogen Bonds (C-H···F and N-H···F): While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in weak hydrogen bonds. acs.org Theoretical studies and crystal structure analyses of related fluorinated compounds show the presence of C-H···F and N-H···F interactions, which can contribute to the stability of crystal lattices and ligand-protein binding. rsc.orgacs.org These interactions are primarily electrostatic and dispersive in nature.

Halogen Bonds and σ-hole Interactions: The region on the fluorine atom at the extension of the C-F bond, known as the σ-hole, can have a positive electrostatic potential. This allows the fluorine atom to act as an electrophilic center and engage in a "halogen bond" with a nucleophilic atom (like O or N). This type of interaction is directional and has gained recognition for its importance in crystal engineering and drug design.

Other Weak Interactions: The fluorinated aromatic ring can also engage in π-stacking and anion-π interactions, which are influenced by the electron-deficient nature of the ring. researchgate.net

| Interaction Type | Description | Atoms Involved | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | An attractive interaction between a hydrogen atom and an electronegative atom. | C-H···F, N-H···F | -0.5 to -3.0 acs.org |

| Halogen Bond | A directional interaction involving the electrophilic σ-hole of a halogen. | C-F···N, C-F···O | -1.0 to -5.0 |

| π-Interactions | Interactions involving the electron-deficient π-system of the ring. | Ring···Ring (π-stacking) | Variable |

Biological and Pharmacological Activities of 2,3 Difluoro Benzamidine

Enzyme Inhibition Mechanisms and Selectivity Profiling

There is currently no specific information available in the public domain detailing the enzyme inhibition mechanisms or selectivity profile of 2,3-Difluoro-benzamidine.

Inhibition of Serine Proteases

Scientific literature explicitly studying the inhibitory effects of this compound on serine proteases has not been identified.

Trypsin and Trypsin-like Enzymes

No data is available regarding the inhibition of trypsin or trypsin-like enzymes by this compound.

Thrombin and Coagulation Pathway Enzymes (e.g., Factor Xa)

There is no available research on the inhibitory activity of this compound against thrombin or other coagulation pathway enzymes such as Factor Xa.

Urokinase-type Plasminogen Activator (uPA)

The effect of this compound on the activity of urokinase-type plasminogen activator (uPA) has not been documented in publicly accessible scientific records.

Tryptase

No studies have been found that investigate the inhibition of tryptase by this compound.

Inhibition of Metallo-β-lactamases (MBLs)

There is no information available concerning the potential inhibitory effects of this compound on metallo-β-lactamases.

Allosteric Modulation of Enzyme Activity

Allosteric modulation is a key mechanism in regulating enzyme function, where a molecule binds to a site on the enzyme distinct from the active site—known as an allosteric site. wikipedia.orglibretexts.org This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and modulates its activity. libretexts.orgstudy.combioninja.com.au Molecules that enhance enzyme activity are termed positive allosteric modulators (PAMs), while those that decrease activity are negative allosteric modulators (NAMs). libretexts.org

The concept of allosteric modulation offers significant advantages in drug design, as allosteric modulators can exhibit greater specificity for enzyme subtypes compared to traditional active-site inhibitors. They also tend to have a ceiling to their effect, which can lead to a better safety profile.

While no direct studies have documented this compound as an allosteric modulator, its structural features—a rigid aromatic ring substituted with electron-withdrawing fluorine atoms and a basic amidine group—provide the potential for specific, non-covalent interactions with allosteric pockets on enzyme surfaces. The difluoro substitution pattern could influence the molecule's conformation and electronic distribution, making it a candidate for investigation in screens for novel allosteric modulators of various enzyme systems.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For fluorinated benzamidines, SAR studies would focus on how the number, position, and type of substituents affect target binding and efficacy.

Positional Isomer Effects of Fluorination

The position of fluorine atoms on an aromatic ring can dramatically alter a molecule's biological activity. This is due to the influence of fluorine on the molecule's electronic properties, lipophilicity, and conformation. In the case of difluorobenzamidines, isomers such as 2,3-difluoro, 2,6-difluoro, and 3,5-difluoro would be expected to exhibit distinct biological profiles.

For instance, studies on 2,6-difluorobenzamide (B103285) derivatives have shown that this specific substitution pattern is crucial for activity against certain bacterial targets like the FtsZ protein. nih.gov The two fluorine atoms in the ortho positions to the amide group are thought to enforce a specific conformation that is favorable for binding. nih.gov Shifting the fluorine atoms to the 2 and 3 positions, as in this compound, would create an asymmetric electronic environment and a different molecular dipole moment. This would alter its binding interactions with a target protein, potentially leading to a different activity profile or target specificity. The introduction of fluorine can also have a detrimental effect on binding affinity in some cases. nih.gov

Substituent Effects on Amidine Basicities and Interactions

The amidine group (-C(=NH)NH2) is a strong base that is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in the binding sites of biological targets.

The introduction of two electron-withdrawing fluorine atoms to the benzene (B151609) ring, as in this compound, is expected to significantly decrease the basicity (pKa) of the amidine group. fu-berlin.denih.gov This is due to the strong inductive effect of fluorine, which pulls electron density away from the ring and, consequently, from the amidine functional group. nih.govresearchgate.net This reduction in basicity could have a profound impact on biological activity. A lower pKa might weaken the ionic interactions with the target protein, potentially reducing potency. However, in some contexts, a moderate reduction in basicity can be beneficial, for example, by improving membrane permeability and altering the pharmacokinetic properties of the compound. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like this compound, a potential pharmacophore model for antibacterial activity might include:

A positively ionizable feature: representing the protonated amidine group, crucial for ionic interactions.

Aromatic ring feature: providing a scaffold for other functional groups and potentially engaging in π-stacking interactions.

Hydrogen bond acceptors: the fluorine atoms and the nitrogen atoms of the amidine group can act as hydrogen bond acceptors.

Hydrogen bond donors: the nitrogen atoms of the amidine group can also act as hydrogen bond donors.

Such models can be used to screen virtual libraries of compounds to identify new molecules with similar features and potential biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related inhibitors have successfully generated predictive models based on these types of features. nih.gov

Antimicrobial and Antiparasitic Efficacy

Halogenated aromatic compounds are a well-established class of antimicrobial agents. nih.govmdpi.commdpi.com The inclusion of fluorine, in particular, has been a successful strategy in developing potent antibacterial drugs. nih.gov While data on this compound is not available, research on related fluorinated benzamides provides strong evidence for their potential as antimicrobial agents.

Antibacterial Activity (e.g., against Staphylococcus aureus)

Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), is a major cause of infections and a significant public health threat. There is an urgent need for new antibiotics to combat this pathogen.

Studies have been conducted on 2,6-difluorobenzamide derivatives, which are positional isomers of this compound. These compounds have demonstrated potent activity against MRSA by inhibiting the bacterial cell division protein FtsZ. nih.gov The data from these studies can serve as a valuable reference for the potential activity of other difluorobenzamide isomers.

Table 1: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives against S. aureus

| Compound Derivative (substituent at 3-position) | MIC against MRSA (ATCC 43300) (µg/mL) |

| Isopentyloxy | 4 |

| Cyclopentyloxy | 4 |

| (2-Methylcyclopropyl)methoxy | 8 |

| (Cyclobutylmethyl)amino | 4 |

| 3-Isopropoxypropoxy | 8 |

Data is for 2,6-difluorobenzamide derivatives, positional isomers of this compound. Data sourced from a study on FtsZ inhibitors. nih.gov

The potent activity of these related compounds suggests that the difluorobenzamide scaffold is a promising starting point for the development of new antibiotics against S. aureus. The specific substitution pattern of this compound would likely result in a different potency and spectrum of activity, warranting further investigation into its specific antibacterial properties. Novel benzamidine (B55565) derivatives have shown significant antimicrobial activity against various pathogens. nih.gov

Antifungal Properties

Research into benzamidine derivatives has revealed their potential as antifungal agents, although their efficacy can be variable. Studies on novel benzamidine derivatives incorporating 1,2,3-triazole moieties showed weak in vitro activity against fungal pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.govresearchgate.net However, some of these compounds demonstrated excellent in vivo efficacy. nih.govnih.govresearchgate.net For instance, certain derivatives showed significant control efficacy rates against C. lagenarium and B. cinerea at a concentration of 300 μg/mL. nih.gov

The introduction of fluorine atoms into heterocyclic molecules is a known strategy to enhance antimicrobial properties. acgpubs.org A study on fluorinated benzimidazole (B57391) derivatives, which are structurally related to benzamidines, demonstrated good antibacterial and antifungal properties compared to their non-fluorinated parent compounds. acgpubs.org Specifically, a derivative with a meta-fluoro substitution on the phenyl ring showed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. acgpubs.org This suggests that the difluoro-substitution in this compound could confer significant antifungal activity.

Table 1: Antifungal Activity of a Related Fluoro-Substituted Benzimidazole Derivative

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivative | B. subtilis | 7.81 |

| 2-(m-fluorophenyl)-benzimidazole derivative | Gram-negative bacteria | 31.25 |

Data pertains to a related fluorinated benzimidazole compound, not this compound. acgpubs.org

Antiparasitic Investigations (e.g., against Leishmania species)

The benzamidine scaffold is a known pharmacophore in the design of antiparasitic agents. nih.gov While direct studies on this compound are not available, research on related benzimidazole derivatives has shown significant promise against Leishmania species. Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to issues of toxicity and resistance with current therapies. nih.gov

In one study, a library of benzimidazole derivatives was screened for inhibitory activity against arginase from Leishmania mexicana (LmARG), a key enzyme in the parasite's survival pathway. nih.gov Two lead compounds were identified as potent and selective inhibitors of LmARG and demonstrated activity against both the promastigote and amastigote stages of the parasite, with IC50 values of 64 µM and 32 µM, respectively, for the most active compound. nih.gov Another investigation into different benzimidazole derivatives against Leishmania major identified a 3-Cl phenyl derivative (K1) as having a potent antileishmanial effect (IC50 = 0.6787 µg/mL) with low cytotoxicity in mouse fibroblast cells. nih.gov These findings highlight the potential of the core benzamidine-like structure in developing new treatments for leishmaniasis.

Table 2: In Vitro Antileishmanial Activity of Related Benzimidazole Derivatives

| Compound | Target Species | Activity | Value |

|---|---|---|---|

| Benzimidazole Derivative 1 | L. mexicana (promastigote) | IC50 | 64 µM |

| Benzimidazole Derivative 1 | L. mexicana (amastigote) | IC50 | 32 µM |

| Benzimidazole Derivative K1 | L. major (promastigote) | IC50 | 0.6787 µg/mL |

Data pertains to related benzimidazole compounds, not this compound. nih.govnih.gov

Antineoplastic and Antitumor Research Applications

Inhibition of Cancer-Related Proteases

Benzamidine is well-established as a competitive inhibitor of trypsin and other serine proteases. nih.govwikipedia.org Proteases are critically involved in cancer progression, contributing to tumor growth, invasion, and metastasis. Therefore, their inhibition is a key strategy in cancer therapy. The benzamidine structure allows it to bind to the active site of serine proteases, preventing their enzymatic activity. wikipedia.orgmedchemexpress.com

A comprehensive study examined the inhibitory activity of a series of substituted benzamidines against several human serine proteases, including plasmin and thrombin, which are involved in tumor progression. nih.gov The study found that the inhibitory binding was influenced by the substituent's hydrophobicity and electronic properties. nih.gov This suggests that the fluorine atoms on this compound, being highly electronegative and affecting hydrophobicity, would significantly modulate its interaction with and inhibition of cancer-related proteases.

Cellular Proliferation Studies

The antiproliferative activity of fluorinated benzamide (B126) and benzimidazole derivatives has been explored in various cancer cell lines. While no specific data exists for this compound, a study on difluoro-dioxolo-benzoimidazol-benzamides identified potent inhibitors of Casein Kinase 1 (CK1), a protein implicated in cancer development. nih.govresearchgate.net These compounds demonstrated increased growth inhibitory activity in a panel of different tumor cell lines. nih.govresearchgate.net

Similarly, research on fluorinated Schiff bases derived from fluorinated benzaldehydes showed potent cytotoxic and antiproliferative effects against A549 lung cancer cells. nih.gov One compound containing five fluorine atoms exhibited an IC50 of 0.64 μM, inducing cell death via apoptosis. nih.gov Another study on a novel benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H- benzo[d]imidazole-5-carboxylate (MBIC), found that it inhibited cell viability and induced apoptosis in various hepatocellular carcinoma cell lines without significant toxicity to normal liver cells. nih.gov These results underscore the potential of incorporating fluorine into benzamidine-related scaffolds to create effective antiproliferative agents.

Table 3: Antiproliferative Activity of a Related Fluorinated Compound

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| Fluorinated Schiff Base (Compound 6) | A549 (Lung Cancer) | IC50 | 0.64 μM |

Data pertains to a related fluorinated Schiff base, not this compound. nih.gov

Anti-inflammatory Potential and Associated Mechanisms

The benzamide class of compounds has been investigated for anti-inflammatory properties. Research has suggested that benzamides may exert anti-inflammatory effects by inhibiting the transcription factor NF-kappaB. nih.gov Inhibition of NF-kappaB can, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), a key mediator in the inflammatory response. nih.gov

Furthermore, the incorporation of fluorine into therapeutic molecules is a common strategy to enhance biological activity, including anti-inflammatory effects. nih.govmdpi.com Studies on fluorinated benzofuran (B130515) derivatives, for example, have identified compounds that suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and reducing the secretion of inflammatory mediators like prostaglandin (B15479496) E2 and various interleukins. nih.govmdpi.com Given these precedents, this compound is hypothesized to possess anti-inflammatory potential, likely mediated through the inhibition of key inflammatory pathways such as NF-kappaB and COX-2.

Investigations in Specific Receptor Binding and Modulation

The ability of small molecules to bind to and modulate the activity of specific biological receptors is fundamental to pharmacology. While direct receptor binding studies for this compound have not been reported, the general structure of benzamidine and its derivatives suggests potential interactions with various biological targets. For example, benzamidine itself is known to interact with the active site of serine proteases. wikipedia.org

More broadly, related heterocyclic structures are known to act as allosteric modulators of key receptors in the central nervous system. For instance, certain 3-benzazepine derivatives have been shown to be allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors. nih.gov Similarly, benzodiazepines act as allosteric modulators of GABA(A) receptors. nih.gov Although these compounds are structurally distinct from this compound, their activities illustrate that small, aromatic, nitrogen-containing molecules can effectively modulate receptor function. Future research would be necessary to determine if this compound has specific interactions with any receptor systems.

Applications of 2,3 Difluoro Benzamidine in Chemical Biology and Materials Science

Utility as a Building Block in Complex Chemical Synthesis

2,3-Difluoro-benzamidine serves as a crucial component in the synthesis of more complex molecules due to its reactivity and the desirable properties conferred by the fluorine atoms. Its stability and ability to be readily incorporated into various chemical processes make it an essential tool for synthetic chemists chemimpex.com.

In the realm of pharmaceutical development, this compound hydrochloride is recognized as a valuable intermediate. It is particularly utilized in the synthesis of therapeutic agents designed to target specific enzymes or receptors chemimpex.com. The presence of the difluoro-benzamidine moiety can be instrumental in developing drugs with enhanced efficacy, particularly in the fields of oncology and the treatment of infectious diseases chemimpex.com. Researchers have successfully used this compound to create targeted inhibitors, demonstrating its potential to improve treatment outcomes while minimizing side effects chemimpex.com. While the broader class of benzamidine (B55565) derivatives is known to be involved in the development of drugs like dabigatran, the specific contributions of the 2,3-difluoro isomer are a focus of ongoing research wikipedia.org.

| Application Area | Role of this compound | Potential Therapeutic Fields |

| Drug Discovery | Intermediate for synthesis of targeted inhibitors | Oncology, Infectious Diseases |

| Medicinal Chemistry | Building block for novel therapeutic agents | Enzyme and Receptor-Targeted Therapies |

As a versatile reagent in organic synthesis, this compound is a precursor for a variety of advanced organic compounds chemimpex.com. Its chemical properties allow for its integration into complex molecular architectures, facilitating the creation of novel chemical entities with specific functionalities. The fluorinated benzene (B151609) ring, in particular, can influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, which are critical parameters in the design of new molecules for various applications.

The benzamidine functional group is a well-established precursor for the synthesis of various heterocyclic systems. For instance, benzamidines can undergo condensation reactions with haloketones to form 2,4-disubstituted imidazoles wikipedia.org. While specific examples involving this compound in the synthesis of novel heterocyclic systems are not extensively detailed in publicly available literature, the known reactivity of the benzamidine moiety suggests its high potential in this area. The creation of such novel heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

Employment in Biochemical Assays and Proteomics Research

The utility of this compound extends into the fields of biochemistry and proteomics, where it is employed as a tool to study enzymes and proteins.

This compound hydrochloride is utilized in biochemical research, particularly in studies involving proteases and other enzymes chemimpex.com. As a competitive inhibitor of trypsin and other serine proteases, the general benzamidine scaffold is a well-known tool for studying enzyme mechanisms wikipedia.org. The 2,3-difluoro-substituted variant is also used to develop inhibitors that aid researchers in understanding the intricacies of enzyme function and catalysis chemimpex.com. By studying how such inhibitors bind to and affect enzyme activity, scientists can gain valuable insights into the enzyme's mechanism of action, which is crucial for the development of new drugs.

| Research Area | Application of this compound | Outcome |

| Enzymology | Study of protease and enzyme mechanisms | Development of new therapeutic inhibitors |

| Biochemical Assays | Component in assays to measure enzyme activity | Understanding of enzyme function |

Benzamidine and its derivatives are frequently used as ligands in protein crystallography to prevent the degradation of proteins by proteases during the crystallization process wikipedia.org. The benzamidine moiety itself can bind to the active sites of certain enzymes, allowing for the detailed structural study of enzyme-inhibitor complexes. While the specific use of this compound as a probe for protein structure studies is an area of active investigation, its properties as an enzyme inhibitor suggest its potential in this application. The fluorine atoms on the phenyl ring could also serve as useful probes in ¹⁹F-NMR studies, a technique increasingly used in fragment-based drug discovery to study protein-ligand interactions.

Contributions to Advanced Materials Development

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated organic compounds valuable in the development of advanced materials. While detailed research on this compound's specific role is limited, it is posited to be a useful building block in creating specialized polymers and coatings.

Functionalized Coatings and Polymers

Functionalized coatings and polymers are designed to exhibit specific properties, such as water repellency (hydrophobicity), oil repellency (oleophobicity), low surface energy, and enhanced durability. The incorporation of fluorine-containing moieties is a common strategy to achieve these characteristics. This compound, with its difluorinated phenyl ring and reactive amidine group, could serve as a monomer or a modifying agent in the synthesis of high-performance polymers.

The presence of two fluorine atoms on the benzene ring can significantly alter the electronic properties and intermolecular interactions of the resulting polymer, potentially leading to materials with enhanced thermal and chemical stability. The amidine functional group offers a reactive site for polymerization or for grafting onto other polymer backbones, allowing for the precise introduction of the difluorophenyl group to tailor the surface properties of materials.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Potential Contribution of this compound |

| Thermal Stability | The strong carbon-fluorine bonds can increase the overall thermal resistance of the polymer. |

| Chemical Resistance | The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack. |

| Surface Properties | Introduction of fluorine can lower the surface energy, leading to hydrophobic and oleophobic coatings. |

| Adhesion | The amidine group could be functionalized to improve adhesion to various substrates. |

While specific examples of polymers synthesized directly from this compound are not readily found in current literature, the principles of polymer chemistry suggest its potential as a valuable component in creating materials for demanding applications, such as protective coatings for aerospace, electronics, and industrial equipment.

Fluorinated Organic Materials for Specific Applications

Fluorinated organic materials are a cornerstone of modern materials science, finding use in a wide array of specific applications, from liquid crystal displays to pharmaceutical packaging. The precise arrangement of fluorine atoms on an aromatic ring, as seen in this compound, can influence the material's dielectric constant, refractive index, and gas permeability.

As a precursor, this compound could be used to synthesize more complex molecules for these specialized applications. For instance, it could be a starting material for the creation of fluorinated liquid crystals, where the fluorine atoms help to control the molecule's alignment in an electric field. Similarly, its incorporation into membrane materials could be explored to modulate their selectivity for specific gases or liquids.

Role in Environmental Chemistry Research

The persistence of certain chemical contaminants in the environment is a significant concern. Understanding the degradation pathways of these pollutants is crucial for developing effective remediation strategies. Fluorinated aromatic compounds are of particular interest due to their widespread use and potential for persistence.

Studies on the Degradation of Chemical Contaminants

In the field of environmental chemistry, researchers may utilize compounds like this compound to study the breakdown of pollutants. researchgate.net While not a pollutant itself, its structure is representative of a class of fluorinated aromatic compounds that can be found in industrial waste streams. By studying the microbial or photochemical degradation of this compound under controlled laboratory conditions, scientists can gain insights into the environmental fate of more complex and persistent fluorinated contaminants.

These studies might involve:

Identifying microbial strains capable of metabolizing fluorinated aromatic compounds.

Elucidating the enzymatic pathways involved in the cleavage of the carbon-fluorine bond, which is notoriously stable.

Investigating the role of photolysis in the breakdown of such compounds in aquatic environments.

Characterizing the intermediate and final degradation products to assess their potential toxicity.

Table 2: Potential Research Applications of this compound in Environmental Chemistry

| Research Area | Application of this compound |

| Biodegradation Studies | Serve as a model substrate to understand how microorganisms break down fluorinated aromatic rings. |

| Photodegradation Analysis | Investigate the impact of sunlight on the transformation of fluorinated contaminants in water. |

| Metabolic Pathway Elucidation | Help identify the enzymes and biochemical reactions involved in the defluorination of aromatic compounds. |

| Analytical Method Development | Used as a standard for developing methods to detect and quantify fluorinated contaminants in environmental samples. |

Although specific degradation studies focused solely on this compound are not prominent in the literature, its utility as a research chemical in this context is plausible, contributing to the broader understanding of the environmental behavior of fluorinated organic pollutants. researchgate.net

Future Research Directions and Emerging Paradigms for 2,3 Difluoro Benzamidine

Design and Synthesis of Next-Generation Therapeutic Agents

The 2,3-difluorobenzamidine scaffold is a valuable building block in the synthesis of novel pharmaceuticals, especially for the development of targeted inhibitors for enzymes and receptors. chemimpex.com The difluorinated benzene (B151609) ring is a key structural feature that can enhance the binding affinity and selectivity of drug candidates. chemimpex.com The fluorine atoms can modulate the electronic properties of the molecule, influencing its interaction with biological targets.

Future research will likely focus on the synthesis of a diverse range of 2,3-difluorobenzamidine derivatives to explore their therapeutic potential against various diseases, including cancer and infectious diseases. chemimpex.com The synthesis of novel 3-O-arylalkyl-2,6-difluorobenzamide derivatives, for example, has shown promising antibacterial activity. nih.gov The development of next-generation therapeutic agents will involve the strategic modification of the 2,3-difluorobenzamidine core to optimize efficacy and minimize side effects. chemimpex.com

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| 3-O-arylalkyl-2,6-difluorobenzamides | Antibacterial (FtsZ inhibitors) | Derivatives showed significantly better on-target and antibacterial activity compared to non-fluorinated analogs. nih.gov |

| Hydroxyamidine derivatives | Cancer Immunotherapy (IDO1 inhibitors) | Modifications of the amino sidechain of a hydroxyamidine core led to potent IDO1 inhibitors with in vivo anti-tumor efficacy. nih.gov |

| Pyrimidine-clubbed benzimidazoles | Antibacterial (DHFR inhibitors) | Designed derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. |

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. sigmaaldrich.comhilarispublisher.comnih.gov While direct evidence of large-scale screening of 2,3-difluorobenzamidine-specific libraries is not yet prevalent, the benzamidine (B55565) scaffold is a common feature in many chemical libraries used for HTS. eurofinsdiscovery.com

The integration of 2,3-difluorobenzamidine into combinatorial chemistry workflows will be a key future direction. Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of related compounds. nih.gov By using 2,3-difluorobenzamidine as a core scaffold, researchers can generate extensive libraries of novel molecules for HTS campaigns. This approach accelerates the identification of "hit" compounds with desired biological activity, which can then be further optimized into lead candidates. The development of one-bead-one-compound (OBOC) libraries with 2,3-difluorobenzamidine derivatives could facilitate rapid and robust screening processes. nih.gov

Exploration in Novel Catalytic Systems and Methodologies

The unique electronic properties imparted by the fluorine atoms in 2,3-difluorobenzamidine suggest its potential for exploration in novel catalytic systems. While specific catalytic applications of 2,3-difluorobenzamidine are not yet widely reported, the field of fluoride-activated catalysis offers a promising avenue for future research. rug.nl The high electronegativity of fluorine can influence the Lewis acidity of metal complexes, potentially enhancing their catalytic activity. rug.nl

Future investigations could explore the use of 2,3-difluorobenzamidine as a ligand in transition metal catalysis. The coordination of the benzamidine moiety to a metal center, combined with the electronic influence of the difluoro-phenyl ring, could lead to the development of catalysts with novel reactivity and selectivity. Research into catalytic fluorination reactions is also a rapidly developing area, and while 2,3-difluorobenzamidine is a product of fluorination, its derivatives could potentially play a role in directing or facilitating other fluorination processes. mdpi.com

Applications in Personalized Medicine and Diagnostics

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly advancing field. nih.govnih.govduke.eduuspharmacist.com Molecular diagnostics and probes are crucial components of this approach, enabling the identification of biomarkers and the monitoring of disease progression. nih.gov The structural features of 2,3-difluorobenzamidine make it a candidate for the development of molecular probes for diagnostic applications. A closely related compound, 4-Chloro-2-fluoro-benzamidine hydrochloride, is already utilized in biochemical assays. chemimpex.com

Future research could focus on developing 2,3-difluorobenzamidine-based fluorescent probes for the detection of specific enzymes or biomarkers associated with diseases like cancer. mdpi.com The benzamidine group is known to interact with serine proteases, and the difluoro-phenyl moiety can be modified to tune the probe's spectral properties and binding specificity. Such probes could be instrumental in patient stratification for targeted therapies and in monitoring treatment response, thereby advancing the goals of personalized medicine.